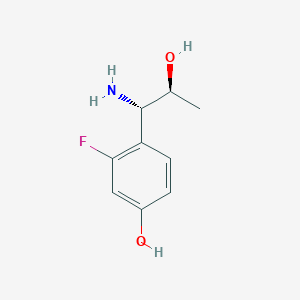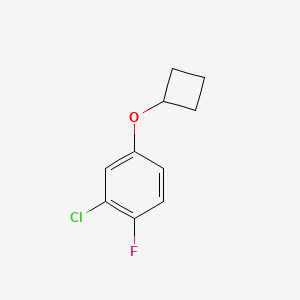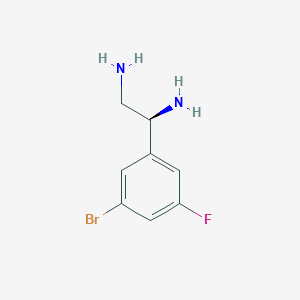
2,2-Difluoro-1-(3-fluorophenyl)ethan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with difluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve the best results .
化学反応の分析
Types of Reactions
2,2-Difluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
科学的研究の応用
2,2-Difluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 2,2-Difluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to 2,2-Difluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride include:
- 2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride
- 2,2-Difluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride
- 2,2-Difluoro-1-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
Uniqueness
What sets 2,2-Difluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride apart from similar compounds is its specific substitution pattern on the phenyl ring, which can lead to different chemical and biological properties. This unique structure may result in distinct reactivity and interactions with molecular targets, making it valuable for specific research applications .
特性
分子式 |
C8H9ClF3N |
|---|---|
分子量 |
211.61 g/mol |
IUPAC名 |
2,2-difluoro-1-(3-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c9-6-3-1-2-5(4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H |
InChIキー |
KKXCQBSWKPXTSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C(C(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


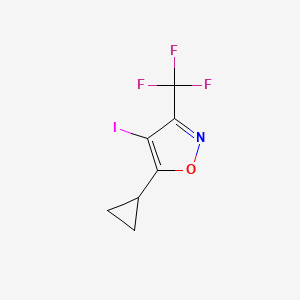

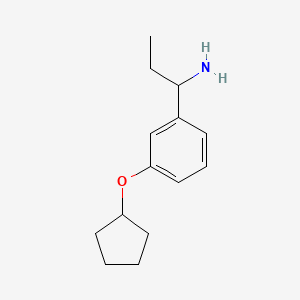

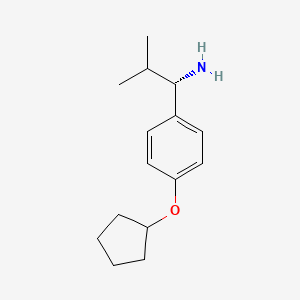
![1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene](/img/structure/B13051163.png)

